molecular formula C11H14O4 B1627932 2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-86-6

2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane

Cat. No. B1627932
CAS RN: 850348-86-6
M. Wt: 210.23 g/mol
InChI Key: HQSYYKKAVVEXLD-UHFFFAOYSA-N
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Description

“2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane” is a chemical compound . It is related to the class of compounds known as dioxolanes . Dioxolanes are a group of organic compounds containing the dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .


Synthesis Analysis

The synthesis of dioxolane derivatives has been reported in various studies . For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a highly effective cyclic ketene acetal for radical ring-opening polymerization, was reported from three different acetal halides .


Molecular Structure Analysis

The molecular structure of “2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane” is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The corresponding saturated 6-membered C4O2 rings are called dioxanes .


Chemical Reactions Analysis

Dioxolanes can undergo a variety of chemical reactions. For example, they can be used as protecting groups for aldehydes, ketones, and 1,2-diols . They can also be used as co-monomers in the manufacture of polyacetals .

Safety And Hazards

The safety data sheet for 1,3-Dioxolane indicates that it is a flammable liquid and vapor that causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-12-9-3-2-4-10(7-9)15-8-11-13-5-6-14-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSYYKKAVVEXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590072
Record name 2-[(3-Methoxyphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane

CAS RN

850348-86-6
Record name 2-[(3-Methoxyphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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